Loxoprofenol-SRS (tromethamine)
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Overview
Description
Loxoprofenol-SRS (tromethamine) is an active metabolite of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is designed for intravenous administration and exhibits significantly stronger anti-inflammatory and analgesic activities compared to its parent compound . This compound is recognized for its enhanced solubility and safety profile, making it a promising candidate for clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loxoprofenol-SRS (tromethamine) is synthesized through a series of chemical reactions starting from Loxoprofen. The synthetic route involves the conversion of Loxoprofen to its active metabolite, Loxoprofenol-SRS, followed by the formation of the tromethamine salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conversion and purification processes .
Industrial Production Methods
The industrial production of Loxoprofenol-SRS (tromethamine) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Loxoprofenol-SRS (tromethamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Loxoprofenol-SRS (tromethamine) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of NSAIDs and their interactions with biological targets.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Loxoprofenol-SRS (tromethamine) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxane A2, which are mediators of inflammation and pain . The compound’s enhanced solubility and bioavailability contribute to its superior anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Loxoprofenol-SRS (tromethamine) stands out due to its superior solubility, enhanced bioavailability, and stronger anti-inflammatory and analgesic activities compared to its parent compound and other similar NSAIDs . These properties make it a promising candidate for intravenous administration and clinical applications .
Properties
Molecular Formula |
C19H31NO6 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O3.C4H11NO3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;5-4(1-6,2-7)3-8/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18);6-8H,1-3,5H2/t10-,13+,14-;/m0./s1 |
InChI Key |
KKXOFLIVGRXAGS-QUKBKRQQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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